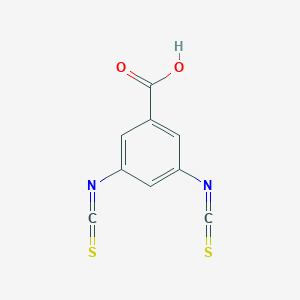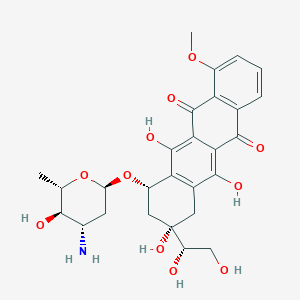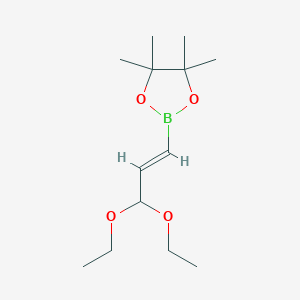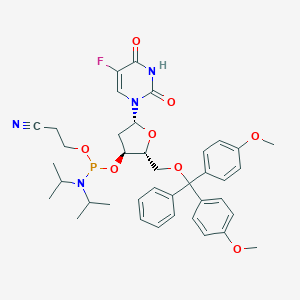
3,5-二异硫氰酸苯甲酸
描述
3,5-Diisothiocyanatobenzoic acid is a chemical compound with the molecular formula C9H4N2O2S2 and a molecular weight of 236.27 g/mol . It is a derivative of benzoic acid and belongs to the isothiocyanate family. This compound is known for its colorless crystalline structure and solubility in water . It has significant importance in scientific research, particularly in the fields of chemistry and biology.
科学研究应用
3,5-Diisothiocyanatobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is employed in studies involving the modification of proteins and peptides, as the isothiocyanate groups can react with amino groups in proteins.
Medicine: Research has explored its potential use in developing therapeutic agents, although it is not yet widely used in clinical settings.
作用机制
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring compound that holds significant importance in scientific research . It is a derivative of benzoic acid and a member of the isothiocyanate family . This compound finds broad applications in the synthesis of organic compounds and the exploration of biochemical and physiological phenomena .
Target of Action
It has been employed to investigate the impact of isothiocyanates on diverse biological systems, including bacteria and yeast cells .
Pharmacokinetics
It is known that ditcba exhibits solubility in water , which may influence its bioavailability and distribution within the body.
Action Environment
As a water-soluble compound , its action may be influenced by factors such as pH and temperature.
准备方法
The synthesis of 3,5-Diisothiocyanatobenzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction conditions include maintaining a low temperature to ensure the stability of the intermediate products. The general reaction scheme is as follows:
Starting Material: 3,5-diaminobenzoic acid
Reagent: Thiophosgene
Conditions: Low temperature, typically around 0-5°C
Product: 3,5-Diisothiocyanatobenzoic acid
化学反应分析
3,5-Diisothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The isothiocyanate groups can be hydrolyzed to form amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
3,5-Diisothiocyanatobenzoic acid can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the additional carboxylic acid group.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different physical properties and applications.
Benzyl isothiocyanate: Another isothiocyanate derivative with distinct biological activities.
The uniqueness of 3,5-Diisothiocyanatobenzoic acid lies in its dual isothiocyanate groups and the presence of a carboxylic acid group, which provides additional reactivity and potential for diverse applications .
属性
IUPAC Name |
3,5-diisothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAGFHYULXJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346983 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151890-10-7 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151890-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)






![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)






